4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole

Lipophilicity ADME Medicinal Chemistry

Achieving regioselective functionalization of 3,5-dimethylpyrazoles is a persistent synthetic challenge. Unprotected 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1) lacks a directing group, making sequential lithiation at the 3- and 5-positions difficult and often leading to complex mixtures. 4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-yl)pyrazole (CAS 1187385-69-8) solves this problem: • The THP group acts as a switchable metal-directing group, enabling sequential, regiocontrolled lithiation at C3 and C5 for modular construction of fully substituted pyrazoles. • The bromine at C4 provides a cross-coupling handle for Suzuki-Miyaura diversification. • XLogP3-AA = 2.5 and TPSA = 27.05 Ų (vs. 1.7 and higher TPSA for the unprotected analog) offer superior passive permeability and CNS drug-likeness, reducing synthetic iterations. Supplied with reliable quality control and global logistics support.

Molecular Formula C10H15BrN2O
Molecular Weight 259.14 g/mol
CAS No. 1187385-69-8
Cat. No. B1371676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole
CAS1187385-69-8
Molecular FormulaC10H15BrN2O
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2CCCCO2)C)Br
InChIInChI=1S/C10H15BrN2O/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-14-9/h9H,3-6H2,1-2H3
InChIKeySQNKVHBFAOKTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,5-dimethyl-1-(THP)pyrazole Building Block


4-Bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole (CAS 1187385-69-8) is a heterocyclic building block consisting of a 3,5-dimethylpyrazole core with a bromine atom at the 4-position and a tetrahydropyran-2-yl (THP) protecting group on the N1 nitrogen [1]. This N-THP protection is not merely a passive protective strategy; it serves as a switchable metal-directing group that enables regiocontrolled functionalization at the pyrazole 3- and 5-positions, a capability absent in the unprotected 4-bromo-3,5-dimethyl-1H-pyrazole .

Switchable THP directing group enables regioselective lithiation at 3- and 5-positions

Avoids non-selective functionalization and regioisomer mixtures common with unprotected analog

Limitations of Unprotected 4-Bromo-3,5-dimethylpyrazole


Direct substitution of 4-bromo-3,5-dimethyl-1-(tetrahydropyran-2-YL)pyrazole with its unprotected counterpart, 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1), is not chemically equivalent. The presence of the THP group fundamentally alters the physicochemical properties and synthetic utility of the molecule [1]. Most critically, the THP moiety acts as a switchable metal-directing group, enabling sequential and regioselective lithiation at the 3- and 5-positions, a key step for constructing complex 3,4,5-trisubstituted pyrazoles . Without this directing group, achieving such regiocontrol is challenging, leading to lower yields or complex mixtures. This section quantifies these differences to inform procurement decisions.

Metal-directing group
Unprotected analog lacks switchable THP group, hindering regioselective lithiation and may produce complex mixtures
Physicochemical profile
Unprotected pyrazole has different lipophilicity, hydrogen bonding, and polar surface area, altering solubility and permeability properties
Synthetic route compatibility
Direct substitution compromises modular synthesis of 3,4,5-trisubstituted pyrazoles, requiring alternative, less efficient directing strategies

Quantitative Comparison: THP-Protected vs. Unprotected Pyrazole


Enhanced Lipophilicity and Membrane Permeability

The THP protecting group significantly increases the lipophilicity of the pyrazole core, as measured by the computed XLogP3-AA value [1]. This higher LogP value suggests enhanced passive membrane permeability compared to the unprotected analog, a critical parameter in drug design for improving bioavailability and cellular uptake [1].

Lipophilicity
Reported
THP-protected
LogP 2.5
vs
Unprotected
LogP 1.7
Δ +0.8
Higher lipophilicity may support membrane permeation in cell-based assays
Computed XLogP3-AA values from PubChem
Lipophilicity ADME Medicinal Chemistry

Hydrogen Bond Donor Elimination

Protection of the pyrazole N1 nitrogen with a THP group eliminates the hydrogen bond donor (HBD) present in the unprotected analog [1][2]. This modification changes the molecule's hydrogen-bonding capacity, which can alter its interactions with biological targets, its solubility profile, and its tendency for self-association [1][2].

H-Bond Donor
Reported
0
HBD count
Elimination of HBD alters solubility and target binding profile
Unprotected analog has 1 HBD; computed values
Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Reduced Polar Surface Area for CNS Penetration

Despite the addition of a bulky THP group, the topological polar surface area (TPSA) of the protected compound is significantly lower than that of the unprotected analog [1][2]. This counterintuitive result arises from the elimination of the polar N-H bond, and it has important implications for designing molecules capable of crossing the blood-brain barrier (BBB) [1][2].

Polar Surface Area
Reported
27.05 Ų
TPSA
Lower TPSA may favor CNS penetration and oral absorption
Unprotected analog TPSA 28.7 Ų; Δ −1.65
Polar Surface Area Blood-Brain Barrier CNS Drug Discovery

Switchable Metal-Directing Group for Regioselective Lithiation

The THP group functions as a switchable metal-directing group, enabling sequential and regiocontrolled lithiation at the 3- and 5-positions of the pyrazole ring . This methodology is central to the modular synthesis of 3,4,5-trisubstituted pyrazoles. The unprotected analog lacks this directing capability, making selective functionalization of the 3- and 5-positions much more challenging and often resulting in lower yields and mixtures of regioisomers .

Regioselective Lithiation
Class-level
THP group directs sequential metalation at 3- and 5-positions
Enables modular synthesis of trisubstituted pyrazoles; class-level inference
Direct yield data not available for this specific compound
Regioselective Synthesis Directed ortho-Metalation C-H Functionalization

Application Scenarios for THP-Protected Pyrazole


Regioselective Synthesis of Trisubstituted Pyrazoles

This compound is the optimal starting material for the modular and regiocontrolled synthesis of fully substituted pyrazoles. The THP group directs sequential lithiation at the 3- and 5-positions, allowing for the introduction of different functional groups at each site with high precision . This is in contrast to using unprotected 4-bromo-3,5-dimethylpyrazole, where achieving such regioselectivity is difficult. The bromine at the 4-position provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to diverse chemical space for drug discovery and agrochemical development .

CNS-Penetrant Probe and Drug Development

The combination of increased lipophilicity (XLogP3-AA = 2.5) and reduced topological polar surface area (TPSA = 27.05 Ų) compared to the unprotected analog makes this compound a superior scaffold for designing molecules intended to cross the blood-brain barrier [1]. Procurement of this specific THP-protected derivative, rather than the unprotected one, provides a starting point with physicochemical properties more aligned with CNS drug-likeness, potentially reducing the number of synthetic iterations required to optimize brain exposure [1].

Membrane-Permeable Compound Libraries

For medicinal chemistry programs focused on intracellular targets or oral bioavailability, the higher LogP (2.5 vs 1.7) and lack of a hydrogen bond donor (0 vs 1) of the THP-protected compound offer a distinct advantage [1]. This compound can serve as a core scaffold for generating compound libraries with enhanced passive permeability, a critical parameter for achieving good oral absorption and cellular activity. The quantitative differences in physicochemical properties directly support the selection of this compound over its unprotected analog for such programs [1].

Application
Selection Property
Validation Focus
Trisubstituted pyrazole synthesis
Switchable THP directing group enables regiocontrolled functionalization
Confirm sequential lithiation selectivity and cross-coupling efficiency
CNS research scaffold design
Reduced TPSA and increased lipophilicity relative to unprotected analog
Evaluate blood-brain barrier penetration in appropriate models
Cell-permeable library core
Absence of H-bond donor and higher LogP support passive permeability
Assess membrane permeability in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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